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Compound of Interest

Compound Name:
3,4,5-Trimethoxyphenylboronic

acid

Cat. No.: B063282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3,4,5-Trimethoxyphenylboronic acid, a key building block in organic synthesis and

medicinal chemistry. This document outlines the expected spectral data based on the

compound's structure and provides detailed, generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Data Presentation
Disclaimer: The following spectral data is representative and based on the known structure of

3,4,5-Trimethoxyphenylboronic acid. Actual experimental values may vary.

Table 1: 1H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 s 2H Ar-H

~3.85 s 6H 2 x OCH3 (meta)

~3.75 s 3H OCH3 (para)

~5.5-6.5 br s 2H B(OH)2

Table 2: 13C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~153 C-O (C3, C5)

~140 C-O (C4)

~110 C-H (C2, C6)

Not observed C-B (C1)

~60 OCH3 (para)

~56 OCH3 (meta)

Table 3: IR Spectral Data (Predicted)
Wavenumber (cm-1) Intensity Assignment

~3600-3200 Strong, Broad
O-H stretch (B-OH, hydrogen-

bonded)

~3000-2850 Medium
C-H stretch (aromatic and

methyl)

~1600-1580 Medium C=C stretch (aromatic ring)

~1350-1300 Strong B-O stretch

~1250-1100 Strong C-O stretch (aryl ethers)
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Table 4: Mass Spectrometry Data (Predicted)
m/z Ion

212.08 [M]+ (Molecular Ion)

194.07 [M-H2O]+

179.05 [M-H2O-CH3]+

166.06 [M-B(OH)2]+

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3,4,5-Trimethoxyphenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3).

Boronic acids can form anhydrides (boroxines), which can lead to complex spectra. The

choice of solvent can influence the equilibrium between the acid and its anhydride.

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

1H NMR Acquisition:

Set the spectral width to cover the range of approximately -2 to 12 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

Process the data with appropriate window functions (e.g., exponential multiplication) and

Fourier transformation.

Reference the spectrum to the residual solvent peak.
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13C NMR Acquisition:

Set the spectral width to cover the range of approximately 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of 13C.

Process and reference the spectrum similarly to the 1H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument's beam path.
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Acquire the sample spectrum over a range of 4000 to 400 cm-1.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

ESI-MS:

Infuse the sample solution directly into the ESI source or inject it into a liquid

chromatography system coupled to the mass spectrometer (LC-MS).

Acquire data in both positive and negative ion modes to observe the molecular ion

([M+H]+, [M-H]-, or adducts) and fragment ions.

MALDI-MS:

Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or

2,5-dihydroxybenzoic acid) on a MALDI target plate.

Allow the solvent to evaporate, co-crystallizing the sample and matrix.

Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.

Visualizations
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Workflow for Spectroscopic Analysis of 3,4,5-Trimethoxyphenylboronic Acid
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Caption: Workflow for the spectroscopic analysis of 3,4,5-Trimethoxyphenylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b063282?utm_src=pdf-body-img
https://www.benchchem.com/product/b063282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Characterization of 3,4,5-
Trimethoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b063282#3-4-5-trimethoxyphenylboronic-
acid-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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